![molecular formula C12H16N2O2 B1427625 4-Methyl-3-(morpholine-4-carbonyl)aniline CAS No. 936210-51-4](/img/structure/B1427625.png)
4-Methyl-3-(morpholine-4-carbonyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs has been described in recent advances from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of “4-Methyl-3-(morpholine-4-carbonyl)aniline” is C12H16N2O2 . The molecular weight is 220.27 .Chemical Reactions Analysis
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been a focus of recent research .Scientific Research Applications
Synthesis of Morpholines
The morpholine motif, which is part of the “4-Methyl-3-(morpholine-4-carbonyl)aniline” compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound can be used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Pharmaceutical Synthesis
“4-Methyl-3-(morpholine-4-carbonyl)aniline” is a versatile material used extensively in scientific research, particularly in pharmaceutical synthesis. Its unique properties allow it to be used in the creation of various pharmaceutical compounds.
Organic Electronics
In addition to pharmaceutical synthesis, “4-Methyl-3-(morpholine-4-carbonyl)aniline” also finds applications in the field of organic electronics. Its unique electronic properties make it a valuable material in this field.
Solid-Phase Synthesis
The compound can also be used in solid-phase synthesis, a method used to produce peptides and small organic molecules . This method is used in a variety of fields, including drug discovery, combinatorial chemistry, and materials science .
Transition Metal Catalysis
“4-Methyl-3-(morpholine-4-carbonyl)aniline” can be used in transition metal catalysis, a type of catalysis that involves the use of metal complexes to speed up chemical reactions . This is particularly useful in the synthesis of complex organic compounds .
Preclinical Drug Metabolism Studies
The compound can also be used in preclinical in vitro and in vivo drug metabolism studies . For example, a 14 C-labeled morpholine was synthesized for use in these types of studies .
properties
IUPAC Name |
(5-amino-2-methylphenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGSXDJSRGQATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241434 | |
Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(morpholine-4-carbonyl)aniline | |
CAS RN |
936210-51-4 | |
Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936210-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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